Hydrogen-Bond Donor Count: 6-Amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione vs. 7-Amino-2-aryl Derivatives
The target compound possesses two hydrogen-bond donor (HBD) sites (6-NH₂ and 7-OH), whereas the closely related 7-amino-2-aryl-thiazolo[3,2-a]pyrimidine-3,5-diones such as ATTP possess only one HBD (7-NH₂) [1]. This difference directly influences solubility, permeability, and target engagement potential. For comparison, the Bcl-2 inhibitor class demonstrates that even subtle stereochemical variations in the thiazolo[3,2-a]pyrimidine core alter binding Ki values by up to ~9-fold (range 0.24–2.20 μM) [2].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 HBD (6-NH₂, 7-OH) |
| Comparator Or Baseline | ATTP (7-amino-2-(p-tolyl)-2H-thiazolo[3,2-a]pyrimidine-3,5-dione): 1 HBD (7-NH₂ only) |
| Quantified Difference | +1 HBD (100% increase) |
| Conditions | Structural analysis based on reported chemical structures |
Why This Matters
Higher HBD count can enhance aqueous solubility and enable additional hydrogen-bond interactions with biological targets, directly affecting assay performance and lead optimization outcomes.
- [1] G. Karthik, M. A. Quraishi, et al., Two derivatives of 7-amino-thiazolo[3,2-a]pyrimidine as inhibitors of mild steel corrosion in 1.0 M HCl solution part II: Adsorption and quantum chemical studies, INIS Repository, 2024, RN:55108755. View Source
- [2] Yaochun Xu et al., Characterization of the stereochemical structures of 2H-thiazolo[3,2-a]pyrimidine compounds and their binding affinities for anti-apoptotic Bcl-2 family proteins, ChemMedChem, 2013, 8(8), 1345-1352, DOI: 10.1002/cmdc.201300159, PMID: 23794243. View Source
